
1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a dimethoxyphenyl group, a fluorobenzyl group, and an octahydroisoquinoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde and 3-fluorobenzylamine. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 2,4-dimethoxybenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the isoquinoline core.
Hydrogenation: The isoquinoline core is then hydrogenated to form the octahydroisoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents used in the reactions are carefully selected to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-dimethoxyphenyl)-2-(3-chlorobenzyl)octahydroisoquinolin-4a(2H)-ol
- 1-(2,4-dimethoxyphenyl)-2-(3-bromobenzyl)octahydroisoquinolin-4a(2H)-ol
- 1-(2,4-dimethoxyphenyl)-2-(3-methylbenzyl)octahydroisoquinolin-4a(2H)-ol
Uniqueness
1-(2,4-dimethoxyphenyl)-2-(3-fluorobenzyl)octahydroisoquinolin-4a(2H)-ol is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C24H30FNO3 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
InChI |
InChI=1S/C24H30FNO3/c1-28-19-9-10-20(22(15-19)29-2)23-21-8-3-4-11-24(21,27)12-13-26(23)16-17-6-5-7-18(25)14-17/h5-7,9-10,14-15,21,23,27H,3-4,8,11-13,16H2,1-2H3 |
Clé InChI |
FAACTDGNFHHGQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2C3CCCCC3(CCN2CC4=CC(=CC=C4)F)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)
![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)
![1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12619671.png)
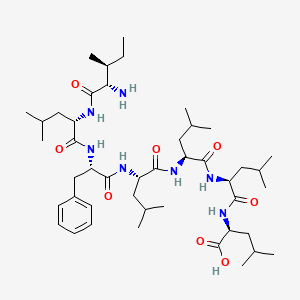
![2-Bromo-6-(3-fluoro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619676.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B12619687.png)
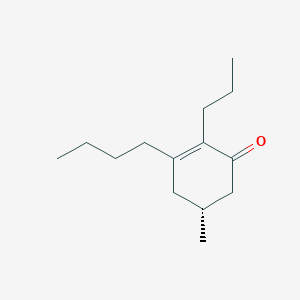
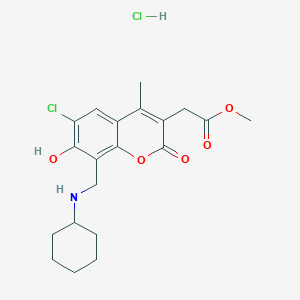
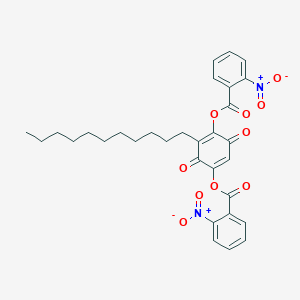


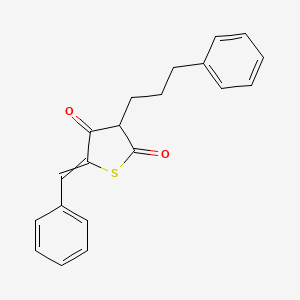
![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
